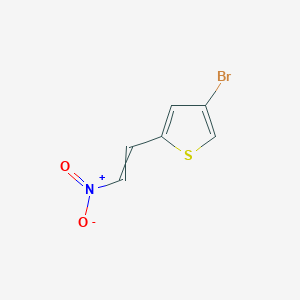
4-Bromo-2-(2-nitroethenyl)thiophene
Cat. No. B8784318
M. Wt: 234.07 g/mol
InChI Key: HFKHRPZOEUWBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08946260B2
Procedure details


Using analogous reaction conditions and workup as described in Example 14, step 2, 4-bromo-2-(2-nitro-vinyl)-thiophene (5 g, 21.367 mmol) in dry THF (150 mL) was reacted with LiBH4 (1.86 g, 85.470 mmol), chloro trimethyl silane (21.6 mL, 170.576 mmol) to afford 4.4 g of the crude product which was used in the next step without further purification.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N+:9]([O-])=O)[S:5][CH:6]=1.[Li+].[BH4-].Cl[Si](C)(C)C>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][CH2:8][NH2:9])[S:5][CH:6]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(SC1)C=C[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
1.86 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[BH4-]
|
|
Name
|
|
|
Quantity
|
21.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction conditions and workup
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(SC1)CCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

